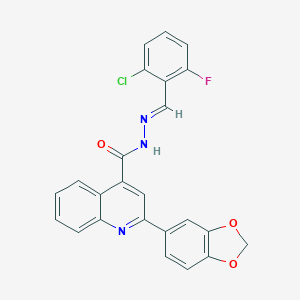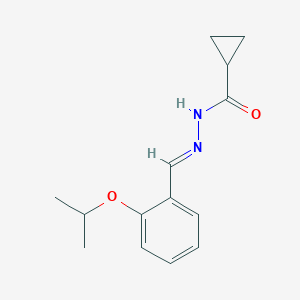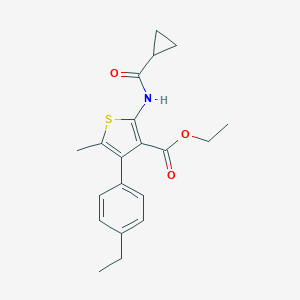
ETHYL 2-CYCLOPROPANEAMIDO-4-(4-ETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-CYCLOPROPANEAMIDO-4-(4-ETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a cyclopropane ring, an ethylphenyl group, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-CYCLOPROPANEAMIDO-4-(4-ETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur. The cyclopropane ring is then introduced through a cyclopropanation reaction, often using diazo compounds as intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and the development of more efficient catalysts for the Gewald reaction.
化学反応の分析
Types of Reactions
ETHYL 2-CYCLOPROPANEAMIDO-4-(4-ETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the ethylphenyl group.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of ETHYL 2-CYCLOPROPANEAMIDO-4-(4-ETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, potentially inhibiting or modulating their function. The cyclopropane ring and thiophene ring can engage in π-π stacking interactions, while the amide and ester groups can form hydrogen bonds with target molecules.
類似化合物との比較
ETHYL 2-CYCLOPROPANEAMIDO-4-(4-ETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other compounds that have similar structural features:
ETHYL 2-CYCLOPROPANEAMIDO-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE: This compound has a methoxy group instead of an ethyl group on the phenyl ring, which can affect its reactivity and interactions.
ETHYL 2-CYCLOPROPANEAMIDO-4-(4-CHLOROPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE: The presence of a chlorine atom can introduce different electronic effects and reactivity patterns.
ETHYL 2-CYCLOPROPANEAMIDO-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE: Fluorine substitution can significantly alter the compound’s properties, including its lipophilicity and metabolic stability.
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
特性
分子式 |
C20H23NO3S |
|---|---|
分子量 |
357.5g/mol |
IUPAC名 |
ethyl 2-(cyclopropanecarbonylamino)-4-(4-ethylphenyl)-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H23NO3S/c1-4-13-6-8-14(9-7-13)16-12(3)25-19(17(16)20(23)24-5-2)21-18(22)15-10-11-15/h6-9,15H,4-5,10-11H2,1-3H3,(H,21,22) |
InChIキー |
IBLHIVKTJZANPV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OCC)NC(=O)C3CC3)C |
正規SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OCC)NC(=O)C3CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



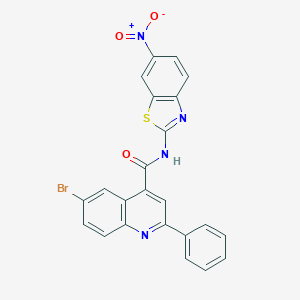
![N-[4-(N-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]isonicotinamide](/img/structure/B451677.png)
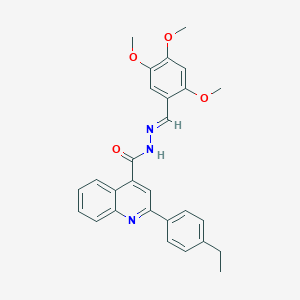
![2-fluoro-N-(3-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B451680.png)
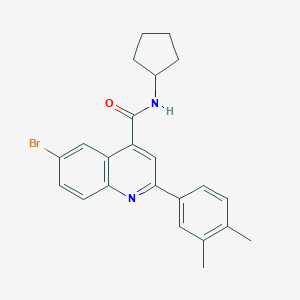
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-chlorophenyl)urea](/img/structure/B451685.png)
![N'~1~-[(2,4-DIMETHOXYPHENYL)METHYLENE]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE](/img/structure/B451687.png)
![4-bromo-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B451690.png)
![3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B451692.png)
